Methyl 3-((tert-butoxycarbonyl)amino)-2-oxopropanoate
Description
Properties
IUPAC Name |
methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO5/c1-9(2,3)15-8(13)10-5-6(11)7(12)14-4/h5H2,1-4H3,(H,10,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUYJAMKUNNLAAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((tert-butoxycarbonyl)amino)-2-oxopropanoate typically involves the reaction of methyl 3-amino-2-oxopropanoate with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow microreactor systems has been explored to enhance the efficiency and sustainability of the process . These systems allow for precise control of reaction conditions and can lead to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-((tert-butoxycarbonyl)amino)-2-oxopropanoate undergoes various chemical reactions, including:
Reduction: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Acidic Conditions: TFA, hydrochloric acid (HCl) in methanol.
Basic Conditions: Sodium hydroxide, DMAP.
Reducing Agents: LiAlH4, sodium borohydride (NaBH4).
Major Products Formed
Deprotected Amines: Removal of the Boc group yields the free amine.
Substituted Derivatives: Nucleophilic substitution can lead to various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-((tert-butoxycarbonyl)amino)-2-oxopropanoate is widely used in scientific research, particularly in the fields of:
Mechanism of Action
The primary function of Methyl 3-((tert-butoxycarbonyl)amino)-2-oxopropanoate is to protect amine groups during chemical synthesis. The Boc group stabilizes the amine by forming a carbamate, which is resistant to nucleophilic attack and base hydrolysis . The protection is removed under acidic conditions, where the Boc group is cleaved, releasing the free amine and carbon dioxide .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
a. Ethyl 3-((tert-Butoxycarbonyl)amino)-2,2-dimethylpropanoate (CAS: 138165-75-0)
- Structure: Ethyl ester with 2,2-dimethyl substitution on the propanoate chain.
- Key Differences :
- Steric hindrance : The dimethyl group increases steric bulk, reducing reactivity in nucleophilic acyl substitutions.
- Lipophilicity : The ethyl ester and dimethyl groups enhance lipophilicity compared to the methyl ester in the target compound.
- Applications : Used in peptide synthesis where steric protection of the α-carbon is required .
b. 3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic Acid (CAS: 16948-10-0)
- Structure : Carboxylic acid with a methyl substituent at the β-position.
- Key Differences :
- Solubility : The free carboxylic acid improves water solubility but reduces organic solvent compatibility.
- Reactivity : Directly participates in amide bond formation without ester hydrolysis.
- Applications : Intermediate for API synthesis, particularly in anti-inflammatory agents .
c. Methyl 2-((tert-Butoxycarbonyl)amino)-3-iodopropanoate (CAS: 889670-02-4)
- Structure : Iodo substituent at the β-position.
- Key Differences :
- Leaving group : The iodine atom facilitates nucleophilic substitution (e.g., Suzuki couplings).
- Electrophilicity : Less electrophilic at the α-position compared to the keto group in the target compound.
- Applications : Building block for radiopharmaceuticals and cross-coupling reactions .
d. Methyl 2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoate (CAS: 69942-12-7)
- Structure : Hydroxy group at the β-position.
- Key Differences :
- Hydrogen bonding : The hydroxyl group enhances polarity and hydrogen-bonding capacity.
- Oxidation susceptibility : Can be oxidized to the corresponding α-keto derivative (target compound).
- Applications : Precursor for keto-acid synthesis in dynamic kinetic resolutions .
Physicochemical and Reactivity Comparison
| Compound | Molecular Formula | Molecular Weight | Key Functional Groups | Reactivity Highlights |
|---|---|---|---|---|
| Methyl 3-((Boc)amino)-2-oxopropanoate | C₉H₁₅NO₅ | 217.22 g/mol | Boc, methyl ester, α-keto | Keto-enol tautomerism; electrophilic α-C |
| Ethyl 3-((Boc)amino)-2,2-dimethylpropanoate | C₁₂H₂₃NO₄ | 245.32 g/mol | Boc, ethyl ester, dimethyl | Steric hindrance; slow acyl substitution |
| 3-((Boc)amino)-2-methylpropanoic acid | C₉H₁₇NO₄ | 203.24 g/mol | Boc, carboxylic acid, methyl | Direct amide coupling; acidic deprotection |
| Methyl 2-((Boc)amino)-3-iodopropanoate | C₉H₁₆INO₄ | 329.13 g/mol | Boc, methyl ester, iodo | Nucleophilic substitution (e.g., SN2) |
| Methyl 2-((Boc)amino)-3-hydroxypropanoate | C₉H₁₇NO₅ | 219.24 g/mol | Boc, methyl ester, hydroxyl | Oxidation to α-keto; hydrogen bonding |
Biological Activity
Methyl 3-((tert-butoxycarbonyl)amino)-2-oxopropanoate, with the CAS number 436154-66-4, is a compound of significant interest in medicinal chemistry and biological research. This article explores its biological activity, synthesis, and potential applications based on current research findings.
- Molecular Formula : C9H15NO3
- Molecular Weight : 173.22 g/mol
- Structure : The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amine functionalities.
This compound exhibits various biological activities primarily due to its structural features that allow it to interact with biological macromolecules. The presence of the Boc group enhances its stability and solubility, facilitating its use in biological systems.
Anticancer Activity
Recent studies have indicated that compounds with similar structures can inhibit key signaling pathways involved in cancer progression. For instance:
- PI3K/Akt Pathway : Research suggests that derivatives of this compound may influence the PI3K/Akt signaling pathway, which is often dysregulated in cancers. Inhibition of this pathway can lead to reduced cell proliferation and increased apoptosis in cancer cells .
Enzyme Inhibition
This compound has been investigated for its potential as an enzyme inhibitor. Some studies suggest that it may inhibit enzymes involved in metabolic processes, thereby affecting cellular energy homeostasis and proliferation .
Case Studies
- In Vitro Studies : In a study assessing the cytotoxic effects of similar compounds on various cancer cell lines, it was found that modifications to the amino acid side chains significantly altered the potency of the compounds against tumor cells .
- Animal Models : Preliminary animal studies have shown that compounds with similar structures can reduce tumor size and improve survival rates when administered alongside conventional chemotherapy agents .
Synthesis
The synthesis of this compound typically involves:
- Protection of Amino Group : The amino group is protected using tert-butoxycarbonyl chloride.
- Formation of Oxopropanoate : The reaction of protected amino acids with appropriate reagents leads to the formation of the oxopropanoate structure.
- Purification : The final product is purified using techniques such as recrystallization or chromatography.
Research Findings
Q & A
(Basic) What are the standard synthetic routes for Methyl 3-((tert-butoxycarbonyl)amino)-2-oxopropanoate?
The synthesis typically involves coupling tert-butyl carbamate derivatives with β-keto ester precursors. For example:
- Procedure E (from ): Reacting tert-butyl (3-oxocyclobutyl)carbamate with 2-(aminooxy)-2-methylpropanoic acid hydrochloride in the presence of NaOAc yields structurally similar compounds in high yields (98%) .
- General Boc-protection : As outlined in , tert-butyl chloroformate is used with amino acid derivatives in THF and a base (e.g., potassium tert-butoxide) to install the Boc group, followed by esterification .
Key considerations : Use anhydrous conditions to prevent hydrolysis of the Boc group, and monitor reaction progress via TLC.
(Advanced) How can researchers optimize reaction conditions to improve yields of derivatives?
Optimization strategies include:
- Catalyst screening : uses NaOAc as a base, but alternative bases (e.g., Et₃N) may enhance nucleophilicity of the amine.
- Temperature control : Lower temperatures (0–5°C) minimize side reactions during Boc protection (e.g., racemization) .
- Stoichiometric adjustments : Increasing equivalents of the amino acid derivative (1.2 equiv) improves coupling efficiency, as seen in .
Data-driven approach : Use Design of Experiments (DoE) to systematically vary parameters (time, temperature, equivalents) and analyze yield trends.
(Basic) What analytical techniques are recommended for characterizing this compound?
- NMR spectroscopy : Confirm Boc group integrity (δ ~1.4 ppm for tert-butyl protons) and β-keto ester functionality (δ ~3.7 ppm for methoxy group) .
- X-ray crystallography : Resolve stereochemical ambiguities (e.g., used single-crystal X-ray to confirm structure with R-factor = 0.039) .
- HPLC-MS : Assess purity and detect trace impurities using reverse-phase C18 columns with acetonitrile/water gradients.
(Advanced) How to address contradictions in stereochemical outcomes during peptide coupling?
Discrepancies may arise from:
- Epimerization : Use low-temperature conditions and avoid prolonged reaction times. highlights stereospecific coupling of (R)-configured Boc-amino acids with chiral auxiliaries .
- Protecting group compatibility : Bulky groups (e.g., TBDMS in ) can sterically hinder racemization .
Validation : Compare optical rotation data with literature values and use chiral HPLC to confirm enantiomeric excess.
(Basic) What are the key applications in peptide synthesis?
This compound serves as:
- Constrained dipeptide precursor : Used to synthesize pyrrolidinone-based scaffolds () for β-turn mimicry in peptide design .
- Pharmacokinetic probes : Derivatives like those in are esterase-resistant, enabling studies on drug delivery and metabolic stability .
(Advanced) What strategies mitigate racemization in solid-phase peptide synthesis (SPPS)?
- Coupling agents : Use HOBt/DIC or OxymaPure/DIEA to minimize base-induced racemization.
- Microwave-assisted synthesis : Shortened reaction times reduce epimerization (observed in for hydroxypropanoate derivatives) .
- Post-synthesis analysis : Employ Marfey’s reagent to detect and quantify D-amino acid contamination.
(Basic) How to handle and store this compound to ensure stability?
- Storage : Protect from light and moisture at 2–8°C ( recommends amber vials with desiccants) .
- Handling : Use inert atmosphere (N₂/Ar) during synthesis to prevent oxidation of the β-keto ester moiety.
(Advanced) How to resolve NMR discrepancies due to keto-enol tautomerism?
- Variable temperature (VT) NMR : Cool samples to –40°C to slow tautomer interconversion and resolve splitting patterns.
- X-ray validation : As in , crystallographic data can definitively assign the keto form .
- Computational modeling : DFT calculations (e.g., Gaussian) predict tautomer stability and NMR chemical shifts.
(Basic) What purification methods are effective for this compound?
- Flash chromatography : Use silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) to separate Boc-protected products.
- Recrystallization : Ethanol/water mixtures yield high-purity crystals (e.g., achieved >98% purity) .
(Advanced) How to design analogs for enhanced metabolic stability?
- Ester-to-amide substitution : Replace the methyl ester with a tert-butyl amide ( shows improved stability in pharmacokinetic studies) .
- Isotopic labeling : Introduce deuterium at α-positions (e.g., CD₃O instead of CH₃O) to slow CYP450-mediated degradation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
